1-[2-[2-(4-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one
Description
This compound belongs to the butadienone family, characterized by a conjugated dienone system with an ethynylphenyl substituent. The 4-methylphenyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C19H14O |
|---|---|
Molecular Weight |
258.3 g/mol |
InChI |
InChI=1S/C19H14O/c1-3-6-19(20)18-8-5-4-7-17(18)14-13-16-11-9-15(2)10-12-16/h4-12H,1H2,2H3 |
InChI Key |
ZHLGZCWZNVVAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C=C=C |
Origin of Product |
United States |
Biological Activity
The compound 1-[2-[2-(4-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16
- Molar Mass : 232.32 g/mol
- CAS Number : 2148344-50-5
The structure of this compound features a butadienone moiety that is conjugated with an ethynyl-substituted phenyl group, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of butadienones have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Apoptosis Induction : These compounds can activate caspases and other apoptotic pathways, leading to programmed cell death in cancer cells.
- Inhibition of Proliferation : They may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Neuroprotective Effects
Research indicates that similar compounds may provide neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of butadienone derivatives in vitro against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Study 2: Antimicrobial Screening
In a comparative study, several derivatives were tested against common pathogens. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of established antibiotics.
Study 3: Neuroprotection
A recent investigation using Drosophila melanogaster as a model organism assessed the neuroprotective effects of related compounds against neurotoxicity induced by MPTP. Results indicated that these compounds improved survival rates and restored locomotor function.
Data Tables
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs include:
Key Observations:
The methyl group in the target compound may increase hydrophobicity and reduce reactivity in polar solvents compared to halogenated analogs.
Steric Considerations :
- The ethynylphenyl group in both the target compound and its brominated analog introduces rigidity, which could stabilize π-π stacking in crystalline phases .
- The absence of an ethynyl bridge in 1-(3-Bromophenyl)-2,3-butadien-1-one simplifies the structure, likely reducing synthetic complexity and cost .
Predicted Physical Properties
Based on the brominated analog’s data :
- Density : Expected to be slightly lower (~1.3 g/cm³) due to the lighter methyl group versus bromine.
- Boiling Point : Likely reduced compared to the bromo analog (estimated ~400–430 °C) due to weaker van der Waals interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
